cis-4-Chloro-2-butenylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound cis-4-Chloro-2-butenylamine hydrochloride is systematically named using International Union of Pure and Applied Chemistry (IUPAC) rules as (Z)-4-chlorobut-2-en-1-amine hydrochloride . This nomenclature reflects:

- Parent chain : A four-carbon butene backbone (but-2-ene).

- Substituents : A chlorine atom at position 4 and an amine group at position 1.

- Stereochemistry : The Z configuration (German zusammen, "together") indicates that the higher-priority groups (chlorine and amine) are on the same side of the double bond.

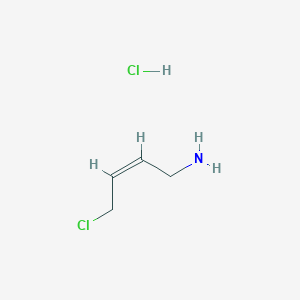

The structural formula is represented as:

$$ \text{ClCH}2\text{CH=CHCH}2\text{NH}_2\cdot\text{HCl} $$

Key features include:

- A cis -configured double bond ($$\text{C=C}$$) between carbons 2 and 3.

- A hydrochloride salt formed via protonation of the amine group.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 7153-66-4 . Alternative names and synonyms include:

| Synonym | Source |

|---|---|

| (Z)-4-Chlorobut-2-en-1-amine hydrochloride | PubChem |

| cis-4-Chloro-2-butenamine hydrochloride | Sigma-Aldrich |

| (2Z)-4-Chlorobut-2-en-1-amine hydrochloride | ChemWhat |

These names reflect variations in stereochemical descriptors (cis vs. Z) and hyphenation conventions.

Molecular Formula and Weight Specifications

The molecular formula is C₄H₉Cl₂N , with the following composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 4 | 12.01 | 48.04 |

| H | 9 | 1.008 | 9.07 |

| Cl | 2 | 35.45 | 70.90 |

| N | 1 | 14.01 | 14.01 |

| Total | 142.03 |

This matches experimental data from PubChem and commercial suppliers.

Stereochemical Configuration and Isomeric Considerations

The Z configuration is critical to the compound’s identity. Key stereochemical details include:

- Priority assignment :

- Isomerism :

The stereochemistry is confirmed via:

Properties

IUPAC Name |

4-chlorobut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNYBMDGKVWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694535 | |

| Record name | 4-Chlorobut-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-66-4 | |

| Record name | 4-Chlorobut-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

Research Findings and Considerations

- The nucleophilic substitution approach using potassium phthalimide and subsequent hydrazinolysis is well-documented and provides a reliable route to the amine intermediate with good yields and purity.

- Aza-Prins cyclization offers a novel route for introducing chlorine at the 4-position with stereochemical control, which may be optimized for this compound synthesis.

- Use of chiral pool materials and enantioselective catalysis enhances stereochemical purity but may require additional steps and cost considerations.

- Industrial patent routes provide robust multi-step procedures but may involve complex intermediates and hazardous reagents like phosgene, requiring specialized equipment and safety measures.

Chemical Reactions Analysis

Types of Reactions

cis-4-Chloro-2-butenylamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.

Common Reagents and Conditions

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Electrophiles: Halogens, hydrogen halides.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted amines or thiols are formed.

Addition Products: Halogenated or hydrogenated derivatives of the original compound.

Oxidation and Reduction Products: Imines or primary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

cis-4-Chloro-2-butenylamine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Types of Reactions

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Chlorine atom can be substituted with nucleophiles such as amines or thiols. |

| Addition Reactions | The double bond can react with electrophiles, leading to diverse addition products. |

| Oxidation/Reduction | The amine group can be oxidized to imines or reduced to primary amines. |

Major Products Formed

The reactions involving this compound yield various products depending on the conditions and reagents used:

- Substitution Products : Various substituted amines or thiols.

- Addition Products : Halogenated or hydrogenated derivatives.

- Oxidation/Reduction Products : Imines or primary amines.

Biological Research Applications

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, particularly in the fields of virology and enzymology.

Antiviral Activity

Compounds similar to this compound have shown potential antiviral properties. For example, certain derivatives have been noted for their ability to inhibit HIV by blocking viral entry through receptor interactions.

Enzyme Inhibition

Studies suggest that alkenyl amines can inhibit proteolytic enzymes such as thrombin, which are involved in coagulation and inflammation pathways. This inhibition could lead to therapeutic applications for conditions characterized by excessive clotting or inflammation.

Membrane Permeability

The structural characteristics of this compound suggest it may effectively permeate cell membranes, which is crucial for its biological efficacy as a drug candidate.

Pharmaceutical Development

Intermediate in Drug Synthesis

Due to its unique chemical properties, this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it a candidate for developing new therapeutic agents.

Case Studies and Research Findings

Research into related compounds has provided insights into the mechanisms through which this compound may exert its biological effects:

- Receptor Binding : Compounds may competitively bind to receptors involved in viral entry, blocking interactions between viruses and host cells.

- Enzyme Inhibition : By inhibiting key enzymes in inflammatory pathways, these compounds may mitigate pathological processes associated with diseases like thrombosis.

- Cellular Uptake : Enhanced membrane permeability increases the likelihood of intracellular action, leading to more pronounced biological effects.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials, further emphasizing its versatility beyond laboratory settings.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; versatile reaction types. |

| Biological Research | Antiviral activity; enzyme inhibition; potential therapeutic applications. |

| Pharmaceutical Development | Intermediate for drug synthesis; modification of biological activity. |

| Industrial Production | Used in specialty chemicals and materials manufacturing. |

Mechanism of Action

The mechanism of action of cis-4-Chloro-2-butenylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The double bond in the butenyl group allows for addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-4-Chloro-2-butenylamine hydrochloride with structurally or functionally related compounds, highlighting key differences in properties and applications:

Key Findings:

Stereochemical Impact : The cis configuration of cis-4-Chloro-2-butenylamine HCl enhances its utility in stereoselective synthesis compared to its trans isomer, which exhibits reduced biological and synthetic relevance .

Reactivity Profile: Unlike purine-based hydrochlorides (e.g., 2-Amino-7-benzyl-purin-6-one HCl), which are tailored for nucleotide analog synthesis, the chloro and amine groups in cis-4-Chloro-2-butenylamine HCl facilitate diverse alkylation and cross-coupling reactions .

Industrial Demand : While nicotinic acid derivatives (e.g., 4-Methyl-Nicotinic Acid HCl) are prioritized for food and catalytic applications, cis-4-Chloro-2-butenylamine HCl dominates in agrochemical intermediates due to its cost-effectiveness and reactivity .

Biological Activity

cis-4-Chloro-2-butenylamine hydrochloride is an alkenyl amine derivative that has garnered attention for its potential biological activities. This compound is primarily utilized as an organic building block in chemical synthesis, but its implications in biological systems warrant further exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research findings and case studies.

- Chemical Formula : C₄H₈ClN·HCl

- Molecular Weight : 137.06 g/mol

- CAS Number : 7153-66-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential interactions with biological targets and therapeutic applications.

1. Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV. These compounds may act by interfering with the binding of viral proteins to host cell receptors, thereby inhibiting viral entry and replication. For instance, bicyclam derivatives have shown effectiveness in blocking the CXCR4 receptor, which is crucial for HIV entry into cells .

2. Enzyme Inhibition

Studies have demonstrated that certain alkenyl amines can inhibit proteolytic enzymes, such as thrombin and plasma kallikrein. These enzymes play significant roles in coagulation and inflammation pathways. The inhibition of these enzymes can lead to therapeutic effects in conditions characterized by excessive clotting or inflammation .

3. Membrane Permeability

The structural characteristics of this compound suggest potential for membrane permeability, which is essential for drug efficacy. Compounds that can efficiently cross cell membranes are more likely to exhibit biological activity within target cells .

Research Findings and Case Studies

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on related compounds:

- Receptor Binding : Compounds may bind competitively to receptors involved in viral entry, effectively blocking the interaction between the virus and host cells.

- Enzyme Inhibition : By inhibiting key enzymes in inflammatory pathways, these compounds may reduce pathological processes associated with diseases such as thrombosis.

- Cellular Uptake : The ability to permeate cell membranes enhances the likelihood of intracellular action, leading to more pronounced biological effects.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cis-4-Chloro-2-butenylamine hydrochloride, and how do they influence experimental design?

- Answer: The compound's density (1.022 g/cm³), melting point (125–131°C), and refractive index (1.474) are critical for solvent selection and reaction optimization. For instance, its low flash point (58.1°C) necessitates inert atmospheres during high-temperature reactions to prevent combustion. The hydrochloride salt's hygroscopicity (implied by safety code S26 for eye protection) requires anhydrous handling in synthetic workflows .

Q. How can researchers verify the stereochemical purity of this compound during synthesis?

- Answer: Use chiral HPLC or polarimetry to confirm the absence of trans-isomers. Nuclear Overhauser Effect (NOE) NMR experiments can validate the cis-configuration by identifying spatial proximity between the chlorine substituent and the amine group. Cross-reference with IR spectroscopy to detect characteristic N–H stretching vibrations (~3300 cm⁻¹) and C–Cl bonds (~550 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Adhere to GHS hazard codes Xi (irritant) and R36/37/38 (irritation of eyes, respiratory system, and skin). Use fume hoods, nitrile gloves, and protective eyewear. Storage should comply with ISO/IEC 17043 standards, ensuring airtight containers to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to minimize byproducts?

- Answer: Employ kinetic control via low-temperature (<5°C) nucleophilic substitution to favor the cis-isomer. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:3) and quench with HCl gas to precipitate the hydrochloride salt. Adjust stoichiometry of the amine precursor and chlorinating agent (e.g., SOCl₂) to reduce over-chlorination .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Answer: Discrepancies in cytotoxicity or receptor-binding assays may arise from impurities (e.g., trans-isomers or residual solvents). Validate purity via GC-MS or LC-MS (≥98% purity threshold). Perform dose-response curves in triplicate using standardized cell lines (e.g., HEK293) and compare with reference datasets from PubChem or ECHA .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing chlorine atom activates the allylic amine for palladium-catalyzed couplings. Density Functional Theory (DFT) simulations can model orbital interactions, predicting regioselectivity in Suzuki-Miyaura reactions. Experimental validation via X-ray crystallography of intermediates is recommended .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

- Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide formation, followed by catalytic hydrogenation to remove the auxiliary. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD). Publish detailed NMR (¹H, ¹³C) and HRMS data for peer validation .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s stability?

- Answer: Re-evaluate force field parameters in molecular dynamics simulations using experimental melting point data. Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles with Arrhenius equation predictions. Use multivariate analysis to identify critical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.